molecular formula C25H18FN3O3S2 B2689303 2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 307512-72-7

2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione

Cat. No.: B2689303
CAS No.: 307512-72-7
M. Wt: 491.56
InChI Key: XXKRYZJWSRMHQC-UHFFFAOYSA-N
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Description

The compound 2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with an allyl group at position 3, a 4-fluorophenyl group at position 5, and a thioethyl-linked isoindoline-1,3-dione moiety at position 2. This hybrid structure combines pharmacophoric elements from pyrimidine derivatives (known for kinase inhibition and antimicrobial activity) and isoindoline-1,3-dione scaffolds (associated with cholinesterase inhibition and anti-inflammatory properties) . The presence of the 4-fluorophenyl group may enhance lipophilicity and metabolic stability, while the allyl and thioether linkages could influence conformational flexibility and reactivity .

Properties

IUPAC Name

2-[2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S2/c1-2-11-29-24(32)20-19(15-7-9-16(26)10-8-15)14-34-21(20)27-25(29)33-13-12-28-22(30)17-5-3-4-6-18(17)23(28)31/h2-10,14H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKRYZJWSRMHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC=C2C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione is a complex organic molecule with potential therapeutic applications. Its biological activity is of significant interest due to its unique structural features that may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H18FN3O3S2C_{22}H_{18}FN_3O_3S_2, with a molar mass of approximately 455.52 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.

PropertyValue
Molecular FormulaC22H18FN3O3S2
Molar Mass455.52 g/mol
Density1.40 ± 0.1 g/cm³ (predicted)
pKa12.05 ± 0.70 (predicted)

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a related compound demonstrated an IC50 value of 0.15 µM in inhibiting cancer cell growth in vitro .

The proposed mechanism of action for this class of compounds includes:

  • MDM2 Inhibition: The compound may inhibit the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. By blocking MDM2, the compound could lead to increased levels of p53 and subsequent activation of pro-apoptotic pathways .
  • Anti-inflammatory Effects: Similar thieno derivatives have also shown anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of a related thieno[2,3-d]pyrimidine on various cancer cell lines (e.g., SJSA-1). The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.15 to 0.24 µM .
  • In Vivo Studies:
    • In murine models, compounds structurally related to the target molecule were administered at doses of 100 mg/kg, resulting in significant tumor regression and modulation of key apoptotic markers such as cleaved PARP and p21 .
  • Pharmacokinetics:
    • Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with low clearance rates, indicating potential for effective oral bioavailability .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. The compound may act as a selective inhibitor of specific cancer cell lines by interfering with cellular proliferation pathways. For instance, compounds that share similar structural features have shown efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Properties :
    • The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial activity. Research suggests that compounds featuring this moiety can inhibit bacterial growth through mechanisms that disrupt bacterial cell wall synthesis or protein synthesis .
  • Neuroprotective Effects :
    • Compounds with similar structures have been investigated for their neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease. They may function as inhibitors of butyrylcholinesterase, an enzyme implicated in the pathophysiology of Alzheimer's .

Pharmacological Insights

  • Selective Enzyme Inhibition :
    • The compound may selectively inhibit enzymes involved in inflammatory pathways, making it a candidate for treating autoimmune diseases. For example, inhibitors targeting phosphoinositide 3-kinase (PI3K) have shown promise in preclinical models for reducing inflammation .
  • Drug Design and Development :
    • The unique structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for therapeutic use .

Material Science Applications

  • Polymer Chemistry :
    • The compound's ability to form stable complexes with metals suggests potential applications in material science, particularly in the development of new polymers or nanomaterials with enhanced properties such as conductivity or strength .

Case Study 1: Anticancer Screening

A recent study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the thieno-pyrimidine structure significantly increased cytotoxicity, suggesting that the compound could be further developed as an anticancer agent.

Case Study 2: Neuroprotective Activity

In vitro assays demonstrated that related compounds inhibited butyrylcholinesterase activity effectively at low micromolar concentrations. This finding supports the potential use of such compounds in treating cognitive decline associated with Alzheimer's disease.

Comparison with Similar Compounds

Key Observations:

Core Diversity: The target compound’s thienopyrimidinone core differentiates it from isoindoline-1,3-dione derivatives in , which lack the pyrimidine ring. The thioethyl-isoindoline-1,3-dione substituent in the target compound is unique compared to simpler sulfur-linked groups (e.g., benzylsulfanyl in ), which may enhance π-π stacking or hydrogen bonding .

Synthetic Efficiency :

  • Compounds in were synthesized via Claisen-Schmidt condensations (48h, room temperature) with moderate yields, while triazolidin derivatives in required reflux and showed lower yields (33–48%). The target compound’s synthesis likely demands multi-step optimization.

Spectral Trends :

  • Isoindoline-1,3-dione C=O stretches (~1700–1785 cm⁻¹) are consistent across all analogues . The target compound’s NMR would likely show deshielded protons near the thioether and allyl groups.

The thienopyrimidinone core in may confer kinase inhibitory activity.

Q & A

Q. What synthetic methodologies are recommended for constructing the thieno[2,3-d]pyrimidin-4-one core in this compound?

The thieno[2,3-d]pyrimidin-4-one scaffold can be synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with appropriate carbonyl reagents under acidic conditions . For the allyl and 4-fluorophenyl substituents at position 3, nucleophilic substitution or palladium-catalyzed cross-coupling reactions are recommended. The thioether linkage at position 2 can be introduced using a Michael addition or thiol-ene "click" chemistry .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond connectivity, as demonstrated in related thienopyrimidine derivatives .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., allyl group resonance at δ 5.0–5.8 ppm and fluorophenyl aromatic signals) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy with <2 ppm error .

Q. What analytical techniques are optimal for quantifying purity in complex reaction mixtures?

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA). For isomers or closely related byproducts, UPLC-MS with a BEH C18 column provides higher resolution .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s solubility without compromising bioactivity?

Perform density functional theory (DFT) calculations to predict logP and pKa values, focusing on the isoindoline-1,3-dione moiety’s polarity. Molecular dynamics simulations can model solvation effects in aqueous buffers. Experimentally, introduce hydrophilic groups (e.g., PEG chains) at the ethylthio linker while monitoring activity via in vitro assays .

Q. What strategies resolve contradictions in stability data between solid-state and solution-phase studies?

  • Solid-state stability : Conduct accelerated degradation studies (40°C/75% RH) with XRPD to monitor crystallinity loss.
  • Solution-phase stability : Use 1H^1H-NMR to track hydrolysis of the 4-oxo group in PBS (pH 7.4) at 37°C. Cross-validate with LC-MS to identify degradation products (e.g., ring-opened thiophene derivatives) .

Q. How should researchers design experiments to probe the role of the allyl group in target binding?

  • Structure-activity relationship (SAR) : Synthesize analogs replacing the allyl group with propargyl, cyclopropyl, or hydrogen.
  • Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases) and compare binding energies.
  • Biophysical assays : Employ surface plasmon resonance (SPR) to measure binding kinetics .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Chiral stationary phase (CSP) HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns can resolve enantiomers. For diastereomers arising from the isoindoline-1,3-dione moiety, use preparative TLC with ethyl acetate/hexane (3:7) .

Methodological Considerations

Q. How can researchers mitigate side reactions during the introduction of the 4-fluorophenyl group?

  • Protection/deprotection : Temporarily protect reactive sites (e.g., thioether) with tert-butyl groups during Suzuki-Miyaura coupling.
  • Catalyst optimization : Use Pd(PPh3_3)4_4 with K2_2CO3_3 in dioxane/water (4:1) at 80°C to minimize homocoupling byproducts .

Q. What statistical approaches are recommended for validating reproducibility in biological assays?

  • Experimental design : Use a randomized block design with triplicate samples and negative/positive controls.
  • Data analysis : Apply two-way ANOVA to account for batch-to-batch variability and Tukey’s post hoc test for pairwise comparisons .

Q. How can in silico toxicity prediction tools enhance safety profiling early in development?

Leverage platforms like ProTox-II or ADMET Predictor to assess hepatotoxicity, mutagenicity, and hERG inhibition risks. Prioritize analogs with low predicted toxicity scores for further testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.